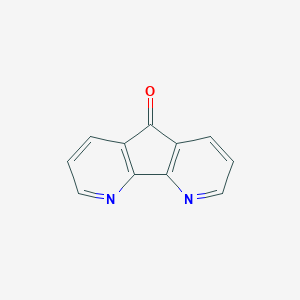

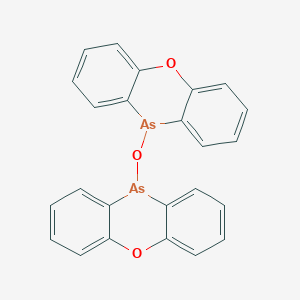

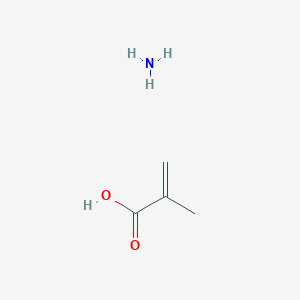

![molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9](/img/structure/B35872.png)

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide” is a chemical compound with the molecular formula C6H12N2O2S. Its molecular weight is 176.24 . It’s a solid substance .

Molecular Structure Analysis

The InChI code for “cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide” is 1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 .Physical And Chemical Properties Analysis

“Cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide” is a solid substance . It should be stored at room temperature .Applications De Recherche Scientifique

Pharmaceutical Applications

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide: is a compound with potential pharmaceutical applications due to its structural similarity to pyrrolopyrazine derivatives. These derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . The compound’s unique structure could be explored for the development of new medications targeting these areas.

Drug Discovery Research

The pyrrolopyrazine scaffold, which includes cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide , is an attractive target for drug discovery. Its nitrogen-containing heterocyclic compound structure plays a key role in drug production, and its derivatives have been isolated from various natural sources . Research into this compound could lead to the discovery of novel drugs with significant therapeutic potential.

Synthetic Chemistry

In synthetic chemistry, cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be used as a building block for creating complex molecules. Its solid form and stability at room temperature make it suitable for various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . This versatility is crucial for the synthesis of new compounds with desired properties.

Material Science

The structural properties of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide could be beneficial in material science. Compounds with similar structures have been employed in the creation of organic materials, which are essential in developing new materials with specific electronic, mechanical, or chemical properties .

Biological Activity Studies

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide: may serve as a model compound for studying various biological activities. Its structure allows for the exploration of structure-activity relationships (SAR), which are fundamental in understanding how structural changes in molecules affect their biological activity .

Antimicrobial Research

Given the antimicrobial potential of pyrrolopyrazine derivatives, cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide could be investigated for its efficacy against bacteria and fungi. This research could contribute to the development of new antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant strains .

Kinase Inhibition

Kinase inhibitors are an important class of drugs that regulate various cellular processes. cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide shares structural features with pyrrolopyrazine derivatives that have shown activity in kinase inhibition. This suggests potential applications in designing inhibitors that could lead to treatments for diseases like cancer .

Antioxidant Development

The antioxidant properties of pyrrolopyrazine derivatives indicate that cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide could be explored for its ability to neutralize free radicals. This research could lead to the development of new antioxidant compounds that may prevent or treat oxidative stress-related diseases .

Safety And Hazards

Propriétés

IUPAC Name |

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSKZNDAZYXNY-OLQVQODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CS(=O)(=O)CC2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]2CS(=O)(=O)C[C@H]2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)